molecular formula C20H21N5O3S B2948657 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034322-38-6

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2948657
CAS No.: 2034322-38-6
M. Wt: 411.48
InChI Key: QXOKUFBXWQWUKI-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazinyl moiety at position 3. The ethyl linker connects this pyrazole system to a 2,3-dihydrobenzofuran ring bearing a sulfonamide group at position 4.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c26-29(27,16-3-4-20-15(11-16)5-10-28-20)23-8-9-25-19(14-1-2-14)12-17(24-25)18-13-21-6-7-22-18/h3-4,6-7,11-14,23H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOKUFBXWQWUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes a sulfonamide group, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₃N₅O₂S
  • Molecular Weight : Approximately 373.49 g/mol
  • Structural Features :
    • Sulfonamide moiety
    • Pyrazole and pyrazine derivatives
    • Cyclopropyl group

These structural characteristics suggest that the compound may exhibit significant biological activity, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Research indicates that compounds with similar structures have shown promising results in inhibiting bacterial growth.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundE. coli, S. aureusTBD

Anticancer Activity

Recent studies have investigated the antiproliferative effects of sulfonamide derivatives on various cancer cell lines. For instance, the compound has been tested against human lung cancer cell lines (A549 and HCC827), showing moderate to high activity.

Case Study: Antiproliferative Effects

In a controlled study, this compound was evaluated for its IC50 values:

Cell Line IC50 (µM)
A54915.4
HCC82712.8

These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. The compound's ability to inhibit pro-inflammatory cytokines could be crucial in treating conditions characterized by inflammation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Signaling : The compound may modulate signaling pathways related to cell proliferation and apoptosis in cancer cells.
  • Scavenging Free Radicals : Potential antioxidant activity could contribute to its anti-inflammatory effects.

Summary of Research Findings

Research indicates that compounds structurally related to this compound exhibit varied biological activities:

Activity Type Related Compounds Efficacy
AntimicrobialSulfonamidesHigh
AnticancerPyrazole derivativesModerate to High
Anti-inflammatoryVarious sulfonamide analogsSignificant

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dihydrobenzofuran-sulfonamide group distinguishes it from analogs with benzothiazole-carboxamide () or difluoromethylsulfonyl-benzamide () substituents.
  • The molecular weight of the target is estimated to be intermediate (~422.5) between the two analogs (390.5 and 447.5), reflecting the balance between the lighter dihydrobenzofuran and the heavier sulfonamide group.
  • The difluoromethylsulfonyl group in introduces electronegative fluorine atoms, likely enhancing metabolic resistance compared to the target’s non-fluorinated sulfonamide .

Structural and Electronic Differences

  • Pyrazine vs. Trifluoromethyl : Unlike the trifluoromethyl-substituted pyrazole in , the target’s pyrazine ring may engage in π-π stacking or hydrogen bonding due to its nitrogen-rich aromatic system .
  • Dihydrobenzofuran vs. Benzothiazole : The dihydrobenzofuran’s oxygen atom could enhance solubility relative to the sulfur-containing benzothiazole in , though this may reduce membrane permeability .

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